molecular formula C7H6ClN3O B12937114 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B12937114
M. Wt: 183.59 g/mol
InChI Key: PJUSQVCBRLPABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (CAS 1472103-36-8) is a versatile chemical intermediate prized in medicinal chemistry for constructing novel therapeutic agents. This dihydropyridopyrimidinone scaffold is a key precursor in cutting-edge drug discovery programs, particularly in oncology and antiviral research. Recent studies highlight the significant potential of this chemical series. In antiviral research, related 7,8-dihydropyrido[4,3-d]pyrimidine compounds have been identified as potent SARS-CoV-2 entry inhibitors , exhibiting submicromolar antiviral activity against multiple variants, including Omicron . These inhibitors directly engage the prefusion-stabilized spike protein of the virus, blocking viral entry into host cells . Concurrently, in oncology, the closely related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is being leveraged in the structure-based design of novel KRAS-G12D inhibitors . KRAS-G12D is a highly prevalent and challenging oncogenic driver in pancreatic, biliary, and other cancers, making this a critical area of investigation . The reactive 4-chloro substituent on the pyrimidine ring makes this compound an excellent electrophile for nucleophilic aromatic substitution, allowing for efficient diversification and the introduction of complex pharmacophores. This property is essential for exploring structure-activity relationships and optimizing drug-like properties such as potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H6ClN3O/c8-6-5-4(10-3-11-6)1-2-9-7(5)12/h3H,1-2H2,(H,9,12)

InChI Key

PJUSQVCBRLPABY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Thiobarbituric Acid with Aromatic Aldehydes (One-Pot Ultrasonic Method)

One prominent method involves a one-pot condensation reaction of 2-thiobarbituric acid with aromatic aldehydes in the presence of ammonium acetate and a Brønsted acidic ionic liquid catalyst. Ultrasonic irradiation is employed to accelerate the reaction, resulting in high yields and short reaction times.

  • Reaction conditions: Ultrasonic irradiation, mild temperature, ionic liquid catalyst.
  • Advantages: High yield, short reaction time, minimal purification.
  • Mechanism: The aldehyde condenses with 2-thiobarbituric acid, followed by cyclization and dehydration to form the fused pyrido[4,3-d]pyrimidinone ring system.
  • Applications: This method is efficient for synthesizing 4-chloro derivatives with various aromatic substitutions, facilitating structure-activity relationship studies in drug design.

Three-Step Sequence Starting from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine

A detailed synthetic route for related 7,8-dihydropyrido[2,3-d]pyrimidine derivatives, which can be adapted for the 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, involves:

Step Reagents/Conditions Product Type Yield Range (%)
1 LDA, THF, –78 °C 5-lithio intermediate Not isolated
2 Cinnamaldehyde derivatives 3-arylprop-2-en-1-ols (intermediates) Good
3 Primary amines, DMF, Et3N, RT Amino-substituted intermediates 53–93
4 Methanesulfonyl chloride, Et3N, THF, 0 °C 7,8-dihydropyrido[2,3-d]pyrimidine derivatives 43–85

This method is notable for mild reaction conditions and the use of commercially available starting materials. The yields vary depending on the amine and aldehyde substituents used.

Cyclization of Guanidine Derivatives with Michael Adducts

Another approach involves the cyclization of guanidine derivatives with Michael-type adducts formed from malononitrile and α,β-unsaturated esters. This method is more common for pyrido[2,3-d]pyrimidin-7(8H)-ones but can be adapted for the 4-chloro derivatives.

  • Key steps:
    • Michael addition of malononitrile to α,β-unsaturated esters.
    • Cyclization with guanidine derivatives to form the fused ring.
  • Conditions: Typically conducted in methanol with sodium methoxide as base.
  • Yields: Moderate to good, depending on substituents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yields (%) Notes
One-pot condensation with ultrasonic irradiation 2-Thiobarbituric acid, aromatic aldehydes Ammonium acetate, Brønsted acidic ionic liquid, ultrasound High yield, short time, simple High (not specified) Efficient for diverse aromatic groups
Three-step lithiation and substitution 4,6-Dichloro-2-(methylsulfanyl)pyrimidine LDA, cinnamaldehyde, primary amines, MsCl, Et3N Mild conditions, versatile 43–85 Requires careful temperature control
Cyclization of guanidine with Michael adducts Malononitrile, α,β-unsaturated esters, guanidine NaOMe/MeOH, heating Useful for pyrido[2,3-d]pyrimidinones Moderate to good Adaptable but less common for 4-chloro

Detailed Research Findings and Notes

  • The three-step lithiation method is well-documented for related dihydropyridopyrimidines and can be adapted for 4-chloro derivatives. The key intermediate is lithiated at the 5-position, allowing selective functionalization. The subsequent substitution with primary amines and cyclization under mild conditions yields the target heterocycle with moderate to good yields.

  • The one-pot ultrasonic method offers a green chemistry advantage by reducing reaction times and simplifying purification. The use of ionic liquids as catalysts enhances reaction efficiency and selectivity.

  • Attempts to synthesize certain methyl-substituted derivatives via the lithiation method sometimes result in complex mixtures, indicating sensitivity of the product to reaction conditions.

  • The cyclization of guanidine derivatives provides an alternative route, especially when starting from Michael adducts, but is less frequently applied to 4-chloro derivatives specifically.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 serves as an electrophilic site for nucleophilic displacement. This reaction enables the introduction of diverse functional groups:

Reaction Type Conditions Products Key Findings
Amine substitutionNH3, aliphatic/aromatic amines, 80–100°C4-Amino derivatives (e.g., 4-(piperazin-1-yl) analogs)High regioselectivity observed due to electron-withdrawing pyrimidine ring .
Thiol substitutionRSH, base (K2CO3), DMF, 60°C4-Sulfanyl derivatives (e.g., 4-(methylthio) analogs)Enhanced solubility in polar aprotic solvents post-substitution .

Oxidation and Reduction Reactions

The dihydropyrido[4,3-d]pyrimidinone structure undergoes redox transformations to modulate aromaticity and biological activity:

Oxidation

  • Conditions : KMnO4/H2SO4 or H2O2/AcOH

  • Products : Fully aromatic pyrido[4,3-d]pyrimidin-5-one derivatives.

  • Mechanism : Removal of hydrogen from the 7,8-dihydro moiety forms a planar aromatic system .

Reduction

  • Conditions : H2/Pd-C or NaBH4 in MeOH

  • Products : 5,6,7,8-Tetrahydro derivatives (e.g., saturated pyrido rings).

  • Applications : Stabilizes intermediates for further functionalization .

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis of the pyrimidinone ring under acidic/basic conditions yields open-chain products:

Conditions Products Mechanistic Insight
HCl (6M), reflux, 24 h3-Aminopyridine-4-carboxylic acid derivativesChlorine at C4 facilitates nucleophilic attack, leading to ring cleavage .
NaOH (1M), 80°CHydrolyzed amides (via lactam ring opening)Base-mediated hydrolysis generates intermediates for peptide coupling .

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Ullmann Coupling

  • Reagents : CuI, 1,10-phenanthroline, DMF, 120°C

  • Products : 4-Aryl/heteroaryl-substituted derivatives (e.g., 4-(pyridin-3-yl) analogs) .

Buchwald–Hartwig Amination

  • Catalyst : Pd(OAc)2/Xantphos

  • Scope : Introduces bulky amines (e.g., N-cyclopentyl groups) at C4 .

Aza-Michael Addition and Alkylation

The nitrogen atoms in the pyrimidine ring participate in alkylation and acylation:

Reaction Reagents Outcome
Aza-Michael AdditionMethyl acrylate, RTMichael adducts with 3-aminopyridine, avoiding seven-membered ring strain .
N-AlkylationR-X (alkyl halides), K2CO3N6- or N8-alkylated derivatives (e.g., tert-butyl carbamate at N6 ).

Biological Relevance and Mechanistic Insights

The compound’s derivatives exhibit kinase inhibition (e.g., CDK4, ARK5) and cytotoxicity in cancer cell lines:

Derivative Target IC50 Key Structural Features
4-Cyclopentyl-N8-MeCDK4/CYCLIN D112 nMC4 substituent optimizes hydrophobic interactions with ATP-binding pocket .
4-(4-Methylpiperazinyl)ARK59 nMEnhanced solubility and cellular uptake via polar substituents .

Scientific Research Applications

Overview

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. Its unique structural features allow it to participate in diverse chemical reactions and exhibit a wide range of biological activities.

Structural Characteristics

  • Molecular Formula : C10H12ClN3O2
  • Molar Mass : 241.67 g/mol

The compound features a pyridopyrimidine moiety with a chlorine substituent at the 4-position, which is critical for its biological activity.

Medicinal Chemistry

This compound serves as a precursor for the synthesis of various kinase inhibitors. These inhibitors are crucial in the treatment of diseases such as cancer due to their role in disrupting signaling pathways that promote tumor growth.

Case Study : Research has shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, making them potential candidates for further development into therapeutic agents.

Biological Studies

The compound is investigated for its antimicrobial and antiproliferative properties. It has been shown to inhibit bacterial growth by interfering with protein synthesis and targeting kinase activity.

Mechanism of Action :

  • Inhibition of Protein Synthesis : The compound binds to bacterial ribosomes, preventing the formation of essential enzyme complexes necessary for protein synthesis, leading to cell death.
  • Targeting Kinase Activity : By inhibiting specific kinases involved in cell signaling, this compound may effectively halt cancer progression.

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with unique electronic and optical properties due to its ability to form fused heterocyclic systems.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrido-pyrimidine scaffold accommodates modifications at multiple positions, significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents Melting Point/Solubility Key Applications/Activities References
4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one 4-Cl, 7,8-dihydro Not explicitly reported Intermediate for amino derivatives
4f 4-Cl, 7-(4-Cl-phenyl), 8-methyl, 2-(methylsulfanyl) 96–99°C (solid) Structural studies, no reported bioactivity
NVP-HSP990 4-methyl, 7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl), 2-amino Not reported (liquid formulation) HSP90 inhibitor for cancer therapy
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine 4-Cl, 2-amino (isomeric pyrido[2,3-d] scaffold) Not reported Potential kinase inhibitor intermediate
8-Bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino)pyrido[4,3-d]pyrimidin-5(6H)-one 8-Br, 2-(piperidinyl), 4-(phenoxyphenyl) Polymorph reported Kinase inhibition (patented)

Key Observations :

  • Chlorine vs. Amino Groups: The 4-chloro derivative serves as a synthetic precursor for 4-amino analogues (e.g., 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one), which are bioactive and patented for treating proliferative diseases .
  • Substituent Position : Isomeric pyrido[2,3-d]pyrimidines (e.g., compound in ) exhibit distinct biological profiles due to altered ring fusion and substitution patterns .
  • Methylsulfanyl vs. Methoxy : Methylsulfanyl substituents (e.g., in 4f) increase lipophilicity, whereas methoxy groups (e.g., in NVP-HSP990) enhance solubility and target binding .

Stability and Formulation Challenges

  • Chlorine Reactivity : The 4-chloro group’s susceptibility to hydrolysis necessitates careful storage (e.g., inert atmosphere, 2–8°C for tert-butyl derivatives in ) .
  • Polymorphism : Crystal polymorphs of brominated derivatives () are patented to optimize bioavailability and manufacturing .

Biological Activity

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure allows it to exhibit a range of biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 185.62 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit various kinases involved in cancer progression.

  • PIM Kinase Inhibition : PIM kinases are known to be overexpressed in many cancers. Compounds derived from pyridopyrimidine structures have been shown to inhibit PIM kinase activity effectively. For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range (e.g., 1.18 µM) against PIM-1, indicating strong potential as anticancer agents .
  • Cytotoxicity Studies : The cytotoxic effects of these compounds have been evaluated across various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). Notably, some derivatives demonstrated potent cytotoxicity with IC₅₀ values as low as 0.01 µM .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyridopyrimidine derivatives. The specific structural features of this compound facilitate interactions with microbial targets, potentially leading to effective antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in cell signaling pathways. The substitution patterns at the C5 and C6 positions significantly influence its selectivity and potency against various biological targets.

Study on Antitumor Properties

A study published in MDPI highlighted the antitumor efficacy of pyridopyrimidine derivatives, including those related to this compound. The research focused on their role as tyrosine kinase inhibitors (TKIs), which are crucial for targeted cancer therapies. The findings indicated that these compounds could effectively inhibit tumor growth in vivo and in vitro settings .

Evaluation of Antimicrobial Effects

Another investigation assessed the antimicrobial activity of several pyridopyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Biological ActivityTargetIC₅₀ ValueReference
PIM Kinase InhibitionCancer Cells1.18 µM
Cytotoxicity (MCF7)Breast Cancer0.01 µM
Antimicrobial ActivityBacterial PathogensVaries (MIC)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with ethyl acetoacetate and 1,3,5-triazine under reflux in ethanol with sodium as a base .
  • Step 2 : Acidify the reaction mixture with concentrated HCl to precipitate the product.
  • Step 3 : Purify via silica-gel column chromatography (e.g., 2% MeOH in CH₂Cl₂) to isolate the compound .
  • Purity Control : Use NMR (e.g., δ 12.35 ppm for NH protons in DMSO-d₆) and HRMS (e.g., [M+H]⁺ calculated for C₁₅H₉N₃O: 247.0746) to confirm structural integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for aromatic protons (e.g., δ 9.46 ppm for C(2)-H and C(4)-H) and NH groups .
  • Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : For crystalline derivatives (e.g., polymorphs), analyze crystal packing and hydrogen-bonding networks .

Q. What are the key intermediates for synthesizing bioactive derivatives of this scaffold?

  • Intermediate Design :

  • Use this compound as a precursor for nucleophilic substitution at the 4-chloro position. For example, react with amines to introduce 2-amino substituents, which are critical for kinase inhibition .
  • Incorporate alkynyl groups (e.g., phenylethynyl) via Sonogashira coupling to modulate electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for derivatives with similar substituents?

  • Case Study : Compare the bioactivity of 8-(phenylethynyl) and 8-((3,4-dimethoxyphenyl)ethynyl) derivatives .

  • Hypothesis : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce target binding affinity.
  • Validation : Perform molecular docking studies and measure IC₅₀ values in enzymatic assays (e.g., DGAT-1 inhibition ).

Q. What strategies optimize the synthesis of chiral or polymorphic forms of this compound?

  • Polymorph Screening :

  • Screen crystallization solvents (e.g., DMF, acetic acid) and temperatures to isolate stable polymorphs .
  • Use differential scanning calorimetry (DSC) to identify thermal transitions and validate stability .
    • Chiral Resolution : Employ chiral HPLC or enzymatic resolution for enantiomerically pure derivatives .

Q. How do structural modifications at the 2- and 4-positions influence kinase selectivity?

  • SAR Analysis :

  • Replace the 4-chloro group with amino or alkoxy groups to alter hydrogen-bonding interactions .
  • Introduce bulky substituents (e.g., cyclopentyl) at the 2-position to enhance selectivity for Lck kinase over related targets .
    • Experimental Design : Test derivatives in kinase panels (e.g., 50+ kinases) to map selectivity profiles .

Q. What are the challenges in scaling up synthesis while maintaining reaction efficiency?

  • Scale-Up Considerations :

  • Replace column chromatography with recrystallization for high-yield intermediates (e.g., tert-butyl esters) .
  • Optimize catalytic systems (e.g., Cu(OTf)₂ for microwave-assisted reactions) to reduce reaction times and improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.